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molecular formula C10H13BrO B8344366 1-Bromo-3-phenoxybutane

1-Bromo-3-phenoxybutane

Cat. No. B8344366
M. Wt: 229.11 g/mol
InChI Key: QEWAKOSCHPDQFC-UHFFFAOYSA-N
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Patent
US04456608

Procedure details

A mixture of 329 g of phenol, 484 g of dry potassium carbonate, 756 g of 1,4-dibromobutane and 1,000 ml of cyclopentanone was refluxed for 24 hours, while stirring. The solid constituents were filtered off and the filtrate was then concentrated under reduced pressure; the oily residue was taken up in 1,500 ml of methylene chloride, and the solution was extracted with 10×200 ml of 15% strength by weight aqueous sodium hydroxide solution. The organic phase was then extracted with twice 300 ml of water, dried over magnesium sulfate, filtered, and concentrated under reduced pressure. Distillation of the residue gave, at 92°-98° C./0.4 mbar, 395 g of colorless 1-bromo-3-phenoxybutane, which solidified in the receiver; melting point 33°-36° C.
Quantity
329 g
Type
reactant
Reaction Step One
Quantity
484 g
Type
reactant
Reaction Step One
Quantity
756 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(=O)([O-])[O-].[K+].[K+].[Br:14][CH2:15][CH2:16][CH2:17][CH2:18]Br>C1(=O)CCCC1>[Br:14][CH2:15][CH2:16][CH:17]([O:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)[CH3:18] |f:1.2.3|

Inputs

Step One
Name
Quantity
329 g
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
484 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
756 g
Type
reactant
Smiles
BrCCCCBr
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(CCCC1)=O

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 24 hours
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The solid constituents were filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was then concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with 10×200 ml of 15% strength by weight aqueous sodium hydroxide solution
EXTRACTION
Type
EXTRACTION
Details
The organic phase was then extracted with twice 300 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
Distillation of the residue

Outcomes

Product
Name
Type
product
Smiles
BrCCC(C)OC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 395 g
YIELD: CALCULATEDPERCENTYIELD 49.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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